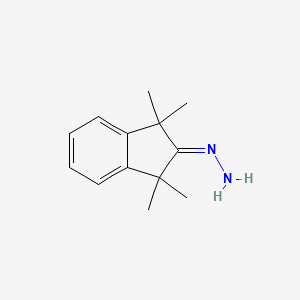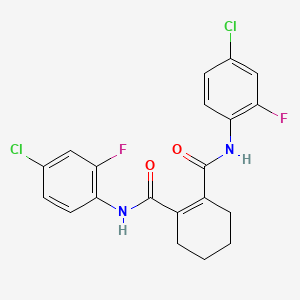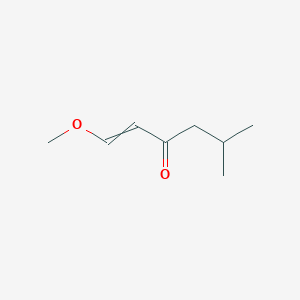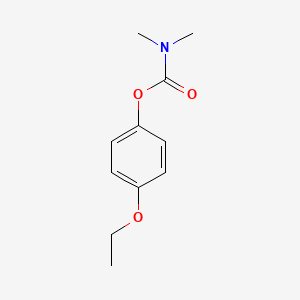
4-Ethoxyphenol dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxyphenol dimethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethoxy group attached to a phenol ring, which is further bonded to a dimethylcarbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxyphenol dimethylcarbamate typically involves the reaction of 4-ethoxyphenol with dimethyl carbonate in the presence of a catalyst. This reaction is known as carbamoylation and can be carried out under mild conditions. The general reaction is as follows:
4-Ethoxyphenol+Dimethyl Carbonate→4-Ethoxyphenol Dimethylcarbamate+Methanol
Industrial Production Methods
In industrial settings, the synthesis of carbamates often avoids the use of hazardous reagents like phosgene. Instead, environmentally friendly methods using dimethyl carbonate are preferred. Catalysts such as iron-chrome (Fe₂O₃/Cr₂O₃) are employed to enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxyphenol dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to amines.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenols and carbamates.
Aplicaciones Científicas De Investigación
4-Ethoxyphenol dimethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations
Mecanismo De Acción
The mechanism of action of 4-Ethoxyphenol dimethylcarbamate involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The phenol group can also scavenge free radicals, contributing to its antioxidant properties .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenol: Similar structure but with a methoxy group instead of an ethoxy group.
4-Benzyloxyphenol: Contains a benzyloxy group instead of an ethoxy group.
Hydroquinone: Lacks the carbamate group but has similar phenolic properties.
Uniqueness
4-Ethoxyphenol dimethylcarbamate is unique due to its combination of an ethoxy group and a dimethylcarbamate group, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
73986-55-7 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
(4-ethoxyphenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C11H15NO3/c1-4-14-9-5-7-10(8-6-9)15-11(13)12(2)3/h5-8H,4H2,1-3H3 |
Clave InChI |
SZRHHXSVBUWREK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)OC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphanium](/img/structure/B14439174.png)
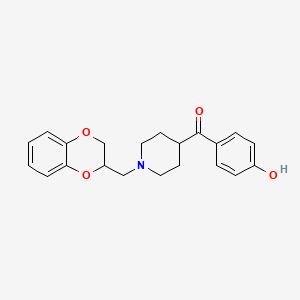






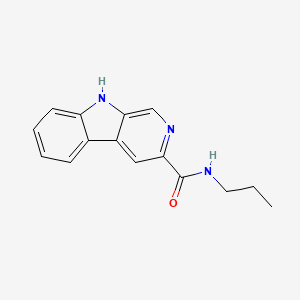
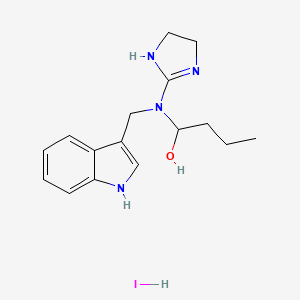
![4'-[(10-Bromodecyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14439227.png)
